molecular formula C20H25N3O2S B411823 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone

4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone

Cat. No.: B411823
M. Wt: 371.5g/mol
InChI Key: YGUJRTGZNGUEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone is a complex organic compound with a unique structure that combines a carbazole core with an ethyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid . This process is followed by a series of reactions, including Wolff–Kishner reduction and aromatization, to yield the desired carbazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole core .

Mechanism of Action

The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone involves its interaction with specific molecular targets and pathways. For example, it may act as a mediator in electron transfer processes or interact with enzymes to modulate their activity . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5g/mol

IUPAC Name

9-ethyl-3-[(4-methylsulfonylpiperazin-1-yl)methyl]carbazole

InChI

InChI=1S/C20H25N3O2S/c1-3-23-19-7-5-4-6-17(19)18-14-16(8-9-20(18)23)15-21-10-12-22(13-11-21)26(2,24)25/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

YGUJRTGZNGUEFD-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41

Origin of Product

United States

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